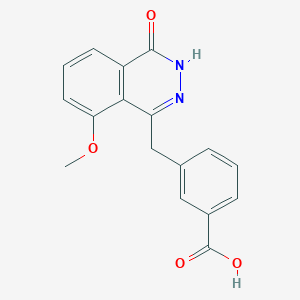
3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C17H14N2O4 and a molecular weight of 310.3 g/mol This compound is known for its unique structure, which includes a phthalazinone moiety linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid typically involves the reaction of 8-methoxyphthalazin-1(2H)-one with a suitable benzoic acid derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((8-Methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Shares a similar structure but with a fluorine atom substitution.
3-Methoxy-4-methylbenzoic acid: A related compound with a different substitution pattern on the benzoic acid moiety.
Properties
Molecular Formula |
C17H14N2O4 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
3-[(8-methoxy-4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O4/c1-23-14-7-3-6-12-15(14)13(18-19-16(12)20)9-10-4-2-5-11(8-10)17(21)22/h2-8H,9H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
CDASQGSFMNQFLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=NNC2=O)CC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















